MFCD18316383

Description

For example, compounds with MDL identifiers such as MFCD11044885 (CAS 918538-05-3) and MFCD00003330 (CAS 1761-61-1) share structural and functional similarities with heterocyclic aromatic systems, which are common in pharmaceutical and agrochemical research .

Assuming “MFCD18316383” belongs to this class, its core structure may involve fused aromatic rings with substituents such as halogens (e.g., chlorine, bromine) or functional groups like amines. Typical physicochemical properties for such compounds include:

- Molecular weight: 180–220 g/mol

- Hydrogen bond acceptors/donors: 3–5 (critical for solubility and bioavailability)

- Log S (aqueous solubility): -2.5 to -1.5 (indicating moderate solubility)

- Topological polar surface area (TPSA): 40–60 Ų (suggesting moderate membrane permeability) .

Safety profiles for analogous compounds often include warnings for skin/eye irritation (e.g., H315, H319) or respiratory hazards (H335) due to reactive substituents .

Properties

IUPAC Name |

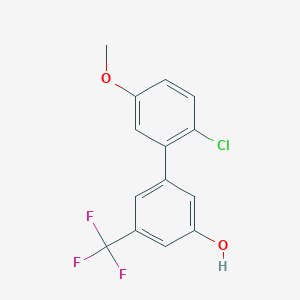

3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWRUMZYHMSXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686680 | |

| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-66-7 | |

| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316383” involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for “this compound” can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of “this compound” often involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

“MFCD18316383” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

“MFCD18316383” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: “this compound” is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of “MFCD18316383” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from the evidence, highlighting key differences in properties, synthesis, and applications.

Structural Similarities and Differences

Key Insights :

- Chlorinated pyrolo-triazines (e.g., MFCD11044885) exhibit higher electrophilicity due to electron-withdrawing chlorine atoms, enhancing reactivity in cross-coupling reactions .

- Nitro-substituted benzimidazoles (e.g., MFCD00003330) show strong π-π stacking interactions, useful in catalysis or drug design .

Physicochemical Properties

Key Insights :

- Lower Log S values (e.g., -2.63 for MFCD00003330) correlate with reduced aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

- TPSA values >50 Ų often limit blood-brain barrier penetration, a critical factor in CNS drug development .

Key Insights :

- Chlorinated derivatives (e.g., MFCD11044885) may pose respiratory risks (H335) due to volatile byproducts during synthesis .

- Nitro groups (e.g., MFCD00003330) increase toxicity risks (H302), requiring stringent handling protocols .

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.